molecular formula C17H20N2O2S B2495517 2-amino-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 725226-67-5

2-amino-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2495517
CAS No.: 725226-67-5
M. Wt: 316.42
InChI Key: DXKGDORBYCLBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-amino-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound has the following chemical formula:

C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S

It features a tetrahydro-benzothiophene core with a methoxyphenyl substituent, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene, including the target compound, exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated antibacterial and antifungal activities. The mechanism involves disruption of microbial cell walls and interference with metabolic pathways essential for microbial survival .

Antiviral Properties

The compound has shown promise as an antiviral agent. In vitro studies have indicated that it can inhibit viral replication by targeting specific viral enzymes. For example, related compounds have demonstrated efficacy against Hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values in the low micromolar range .

Anticholinesterase Activity

Recent studies have explored the potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase suggests it may help in alleviating symptoms associated with cholinergic deficits in Alzheimer's patients. Comparative studies have shown that some derivatives exhibit anticholinesterase activity comparable to established drugs like Donepezil .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

Structural FeatureBiological Activity
Methoxy group at para positionEnhances lipophilicity and bioavailability
Tetrahydro-benzothiophene coreEssential for binding interactions
Amino groupContributes to hydrogen bonding with target enzymes

The presence of the methoxy group significantly enhances the compound's ability to interact with biological targets due to improved solubility and stability.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzothiophene derivatives found that those with similar structures to this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans in the range of 10-50 µg/mL .
  • Neuroprotective Effects : In a model of Alzheimer's disease using SH-SY5Y cells, compounds derived from this scaffold demonstrated significant inhibition of amyloid-beta aggregation and improved cell viability compared to untreated controls .

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-10-3-8-13-14(9-10)22-16(18)15(13)17(20)19-11-4-6-12(21-2)7-5-11/h4-7,10H,3,8-9,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKGDORBYCLBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.